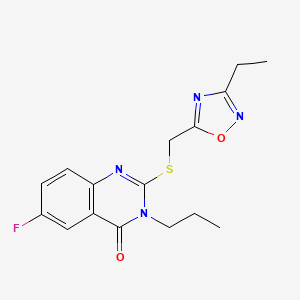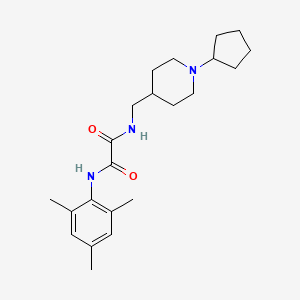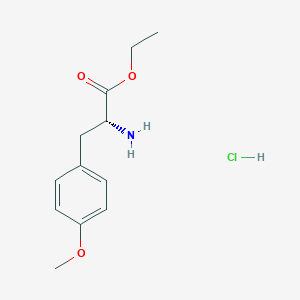![molecular formula C17H13Cl2F6N5O B2597659 {4-[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]ピペラジノ}メタンオキシム [3-クロロ-5-(トリフルオロメチル)-2-ピリジニル] CAS No. 320420-34-6](/img/structure/B2597659.png)
{4-[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]ピペラジノ}メタンオキシム [3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone oxime is a useful research compound. Its molecular formula is C17H13Cl2F6N5O and its molecular weight is 488.22. The purity is usually 95%.
BenchChem offers high-quality [3-Chloro-5-(trifluoromethyl)-2-pyridinyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Chloro-5-(trifluoromethyl)-2-pyridinyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬
{4-[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]ピペラジノ}メタンオキシム [3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]: とその誘導体は、作物保護において重要な役割を果たします。農薬市場に最初に導入された誘導体であるフルアジホップブチルは、このクラスに属します。トリフルオロメチルピリジン(TFMP)モチーフを含む20以上の新しい農薬が、ISO共通名を取得しています。 これらの化合物は、害虫から作物を保護し、その独特の物理化学的特性は、その有効性に貢献しています .
医薬品
いくつかのTFMP誘導体は、製薬業界で応用されています。TFMP部分を包含する5つの医薬品が市場承認を取得し、さらなる候補が臨床試験中です。 フッ素原子の特性とピリジン部分の特徴の組み合わせが、その生物活性に貢献しています .
獣医薬品
ヒト医療に加えて、TFMP誘導体は獣医薬品にも使用されています。TFMPモチーフを含む2つの獣医薬品が市場承認を取得しています。 その独自の特性は、動物の健康への応用において有益です .
抗真菌剤と抗菌剤
トリフルオロメチル基は、さまざまな生物活性に関連付けられています。 天然物や治療薬において、抗真菌、抗菌、抗結核、抗ウイルス、抗炎症、抗癌、鎮痛効果に貢献しています .
セリンキソールの合成
FDA承認薬であるセリンキソールの合成には、トリフルオロメチル基が関与しています。 中間体3,5-ビス(トリフルオロメチル)ベンゾニトリルは、製造プロセスにおいて重要な役割を果たしています .
特性
IUPAC Name |
(NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2F6N5O/c18-11-5-9(16(20,21)22)7-26-13(11)15(28-31)30-3-1-29(2-4-30)14-12(19)6-10(8-27-14)17(23,24)25/h5-8,31H,1-4H2/b28-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNOMPBZYBJSKW-RWPZCVJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NO)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=N/O)/C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F6N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2597582.png)


![5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2597590.png)
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2597591.png)

![4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2597594.png)

![(2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2597596.png)
![N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2597597.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B2597598.png)
